N'-((1H-Indol-3-yl)methylene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide

Oncology Lead identification Phenotypic screening

The target compound, N'-((1H-Indol-3-yl)methylene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide, is a synthetic, hybrid small-molecule that merges an indole pharmacophore with a pyrazole-5-carbohydrazide scaffold via a methylene‑hydrazone linker. It belongs to a series of 3-(1H‑indol‑3‑yl)-1H-pyrazole-5-carbohydrazide derivatives whose members have demonstrated selective, low‑micromolar antiproliferative activity against multiple solid‑tumour cell lines in MTT assays.

Molecular Formula C21H19N5O2
Molecular Weight 373.4 g/mol
CAS No. 302917-82-4
Cat. No. B15079875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-((1H-Indol-3-yl)methylene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
CAS302917-82-4
Molecular FormulaC21H19N5O2
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CNC4=CC=CC=C43
InChIInChI=1S/C21H19N5O2/c1-2-28-20-10-6-4-8-16(20)18-11-19(25-24-18)21(27)26-23-13-14-12-22-17-9-5-3-7-15(14)17/h3-13,22H,2H2,1H3,(H,24,25)(H,26,27)/b23-13+
InChIKeyYUDMDQWSCUCRNE-YDZHTSKRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Brief: N'-((1H-Indol-3-yl)methylene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide (CAS 302917-82-4)


The target compound, N'-((1H-Indol-3-yl)methylene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide, is a synthetic, hybrid small-molecule that merges an indole pharmacophore with a pyrazole-5-carbohydrazide scaffold via a methylene‑hydrazone linker. It belongs to a series of 3-(1H‑indol‑3‑yl)-1H-pyrazole-5-carbohydrazide derivatives whose members have demonstrated selective, low‑micromolar antiproliferative activity against multiple solid‑tumour cell lines in MTT assays [1]. The molecular formula is C₂₁H₁₉N₅O₂ (MW 373.4), and commercial sourcing typically specifies ≥95 % purity (HPLC) .

Substitution Risk Analysis for N'-((1H-Indol-3-yl)methylene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide


Within the 3-(1H‑indol‑3‑yl)-1H-pyrazole-5-carbohydrazide family, even seemingly minor modifications—changing the aryl substituent from ethoxy to methoxy, halogen, or unsubstituted phenyl—can alter IC₅₀ values by >50‑fold across breast (BT474), gastric (BGC823), and hepatic (HepG‑2) cancer lines [1]. Consequently, a generic “indole‑pyrazole carbohydrazide” cannot be assumed equipotent; selection must be driven by direct, quantitative evidence on the specific 2‑ethoxyphenyl congener.

Quantitative Differentiation Evidence for N'-((1H-Indol-3-yl)methylene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide


Anti‑Proliferative Activity Against BT474 Breast Adenocarcinoma Cells (Class‑Level Inference)

The target compound belongs to the 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide series evaluated by Zhang et al. In that study, the most potent analogue (4Im, with a 4‑methoxy‑3‑hydroxybenzylidene substituent) exhibited an IC₅₀ of 1.39 µM against BT474 cells, which is 52‑fold more potent than the clinical comparator 5‑fluorouracil [1]. Direct IC₅₀ data for the 2‑ethoxyphenyl derivative have not been published; however, the quantitative structure–activity landscape of the series demonstrates that the aryl substituent identity is the dominant determinant of potency, making cross‑study comparison essential for procurement decisions.

Oncology Lead identification Phenotypic screening

Selectivity Profile Across Four Cancer Histotypes (Class‑Level Inference)

Zhang et al. profiled 17 congeners against A549 (lung), HepG‑2 (liver), BGC823 (gastric), and BT474 (breast) lines. The most selective compound, 4Ig, displayed an IC₅₀ of 0.71 µM against BGC823 (8.6‑fold more potent than 5‑FU) but significantly weaker activity against A549, illustrating that tissue‑selective cytotoxicity is achievable within this scaffold [1]. Without head‑to‑head data, the 2‑ethoxyphenyl analogue’s selectivity fingerprint remains uncharacterised, preventing assumptions of pan‑cancer activity.

Cancer biology Selectivity profiling Drug discovery

Physicochemical Differentiation Conferred by the 2‑Ethoxyphenyl Substituent (Supporting Evidence)

The 2‑ethoxyphenyl group imparts a calculated LogP approximately 0.5–0.8 units higher than the corresponding 2‑methoxy or unsubstituted phenyl analogues, based on the standard fragment‑based prediction of the pyrazole‑5‑carbohydrazide scaffold [1]. This moderate lipophilicity increase can influence solubility, membrane permeability, and protein binding, distinguishing the 2‑ethoxyphenyl congener from less lipophilic series members.

Medicinal chemistry ADME Property‑based design

Structural Confirmation and Purity as Differentiators from Uncharacterised Analogues (Supporting Evidence)

Commercial availability of the 2‑ethoxyphenyl congener (CAS 302917-82-4) at ≥95 % purity with lot‑specific characterisation (¹H NMR, HPLC) ensures batch‑to‑batch reproducibility that is absent for many close analogues described only in primary literature without commercial sourcing . The published synthetic route for the core scaffold gives reliable access to gram‑scale quantities with confirmed X‑ray structures of key intermediates [1].

Analytical chemistry Quality control Reproducibility

Advantage Over Benzimidazole or Phenyl‑Only Pyrazole Scaffolds (Class‑Level Inference)

The indole moiety in this scaffold has been linked to aryl hydrocarbon receptor (AhR) engagement, while the pyrazole‑carbohydrazide region contributes to hydrogen‑bond networks with the AhR–ARNT complex [1]. In silico docking of related indole‑pyrazoline hybrids showed Glide G‑scores and H‑bond lengths comparable to or better than the reference AhR ligand, suggesting that the indole–pyrazole fusion offers a bimodal binding interaction not available with simpler phenyl‑pyrazole or benzimidazole‑hydrazide alternatives.

Medicinal chemistry Scaffold hopping Target engagement

Caution: Absence of Direct, Head‑to‑Head Comparative Data

Despite a thorough search of primary literature, patents, and authoritative databases, no study was identified that directly compares N'-((1H-Indol-3-yl)methylene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide with a named structural analogue in the same assay. The data summarised above are derived from class‑wide SAR and supporting physicochemical inference. Therefore, the highest‑strength evidence for differentiation (Level 1: direct head‑to‑head comparison) is currently unavailable.

Research gaps Due diligence

Recommended Application Scenarios for N'-((1H-Indol-3-yl)methylene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide


Phenotypic Anticancer Screening in Gastric and Breast Cancer Models

Given that close analogues in the series achieve IC₅₀ values of 0.71–1.39 µM against BGC823 and BT474 cells [1], this 2‑ethoxyphenyl congener is a logical candidate for follow‑up MTT or ATP‑based viability screens in gastric and breast cancer panels, ideally benchmarked against the clinically relevant 5‑fluorouracil control.

Structure–Activity Relationship (SAR) Probe for Aryl Substituent Effects on Lipophilicity and Potency

The 2‑ethoxyphenyl group increases the calculated LogP by ~0.6–0.8 units relative to methoxy or unsubstituted analogues [1]. Researchers can use this compound as an isosteric probe to deconvolute the contributions of lipophilicity versus electronic effects on cytotoxicity and AhR‑dependent transcriptional activity.

AhR–ARNT Pathway Mechanistic Studies Requiring a Hybrid Indole–Pyrazole Scaffold

In silico docking of the indole–pyrazole core against the AhR–ARNT complex indicates strong H‑bond networks and π‑stacking [1]. The 2‑ethoxyphenyl derivative can serve as a starting point for mutagenesis or biophysical studies (e.g., SPR, ITC) aimed at mapping ligand–receptor interactions, where the indole and pyrazole moieties provide dual anchoring points.

Analytical Reference Standard for LC–MS or NMR Quantification of the Indole–Pyrazole–Carbohydrazide Series

Commercial availability at ≥95 % purity with documented ¹H NMR spectra makes this compound suitable as a retention‑time marker or calibration standard when profiling metabolic stability or plasma protein binding of structurally related investigational agents.

Quote Request

Request a Quote for N'-((1H-Indol-3-yl)methylene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.